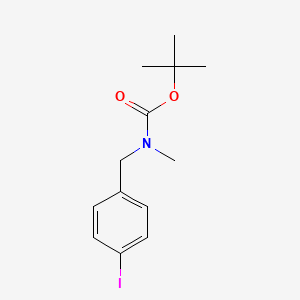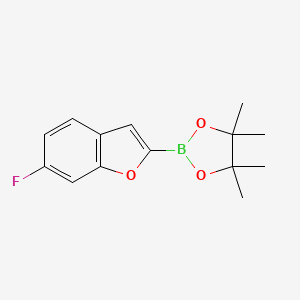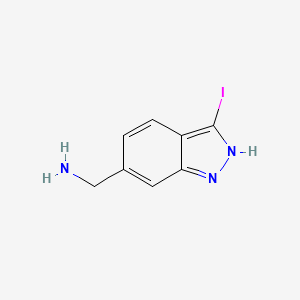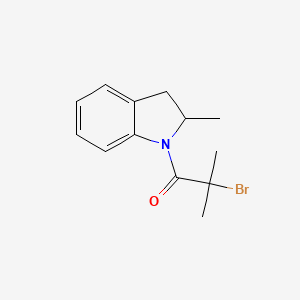
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline
Vue d'ensemble
Description
“1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound and a subset of the larger class of indole compounds . The “2-Bromo-2-methylpropanoyl” part indicates the presence of a bromine atom and a methyl group attached to a propanoyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” are not available, similar compounds often involve reactions such as nucleophilic substitution or addition-elimination reactions . For instance, the hydrolysis of 2-bromo-2-methylpropane, a related compound, is often cited as a classic example of an SN1 reaction .
Applications De Recherche Scientifique
Heterocyclic Derivatives Synthesis
Research on the synthesis and characterization of new heterocyclic derivatives highlights the importance of compounds similar to 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline. These derivatives are crucial in the development of antihypertension drugs and other pharmaceutical applications. A study conducted by Peyrot et al. (2001) explored the oxidation reactions involving 1-amino-2-methylindoline, a related compound, to produce novel heterocyclic derivatives. These derivatives have been characterized using various analytical techniques, contributing to the understanding of their structural and thermochemical properties, which could have implications for drug synthesis and development Peyrot et al., 2001.
Polymeric Materials Development
In the field of polymer science, the modification of commercial polymers through bromination and subsequent reactions has been studied to produce water-soluble polymers with potential applications in heterophase polymerization and as ionic conductors. Yuan et al. (2011) demonstrated how brominated polyfunctional macroinitiators could be used to create brush polymers and polyelectrolyte copolymers, showcasing the versatility of bromine-containing compounds in creating materials with unique properties Yuan et al., 2011.
Photochemical Reactions and Mechanisms
The photochemical behaviors of 2-substituted N-(2-halogenoalkanoyl) derivatives, closely related to the chemical structure , have been investigated to understand their reaction mechanisms under irradiation. Nishio et al. (2000) described how these compounds undergo various reactions to yield methacrylanilides, oxindoles, and other cyclic products. These findings provide insight into the potential applications of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline in synthesizing valuable organic compounds through photochemical processes Nishio et al., 2000.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIMGVOGDDYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)
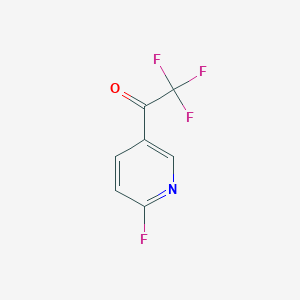
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
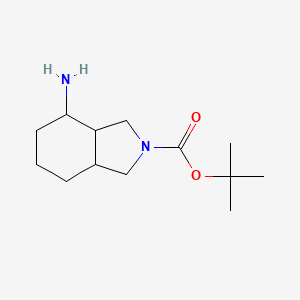
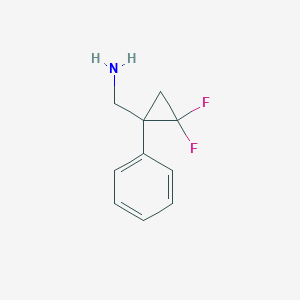
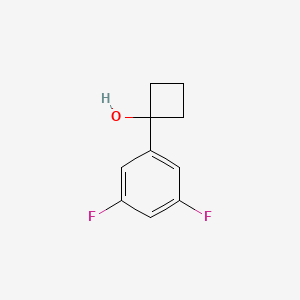
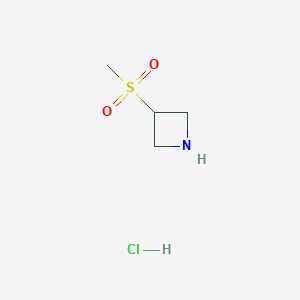
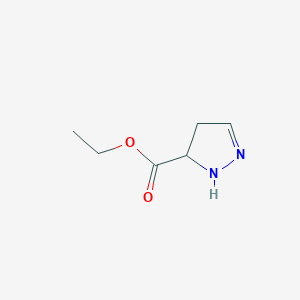
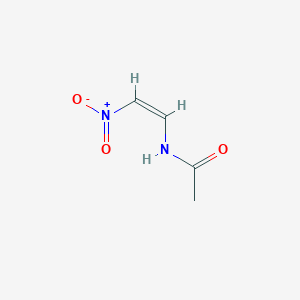
![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
